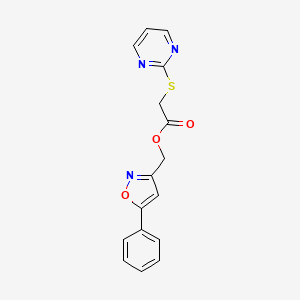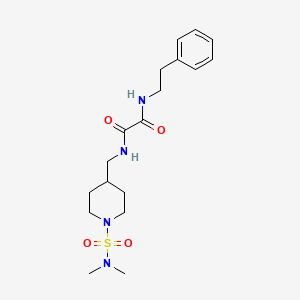![molecular formula C16H15ClFNO4S B2467119 3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid CAS No. 1211439-50-7](/img/structure/B2467119.png)
3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid is a synthetic organic compound that features both chlorophenyl and fluorophenyl groups. These groups are known for their significant roles in medicinal chemistry, often contributing to the biological activity of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the butanoic acid backbone: This could be achieved through a Grignard reaction or other alkylation methods.
Introduction of the chlorophenyl group: This step might involve a Friedel-Crafts acylation or alkylation.
Fluorination: The fluorophenyl group could be introduced via nucleophilic aromatic substitution or other fluorination techniques.
Industrial Production Methods
Industrial production would likely involve optimizing these reactions for scale, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butanoic acid moiety.
Reduction: Reduction reactions could target the sulfonyl group or the aromatic rings.
Substitution: Both the chlorophenyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reaction conditions but could include various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals.
Biology
In biological research, it might be used to study the effects of halogenated aromatic compounds on biological systems.
Medicine
Medically, compounds with similar structures are often investigated for their potential as anti-inflammatory or anticancer agents.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action would depend on its specific biological target. Generally, compounds with sulfonyl groups can act as enzyme inhibitors, while halogenated aromatics might interact with cellular receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-4-[(4-bromophenyl)sulfonylamino]butanoic acid
- 3-(4-Fluorophenyl)-4-[(4-chlorophenyl)sulfonylamino]butanoic acid
Uniqueness
The unique combination of chlorophenyl and fluorophenyl groups, along with the sulfonylamino moiety, might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO4S/c17-13-3-1-11(2-4-13)12(9-16(20)21)10-19-24(22,23)15-7-5-14(18)6-8-15/h1-8,12,19H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMONGWSWTUICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CNS(=O)(=O)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(4-methoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2467052.png)
![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2467054.png)
![1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2467057.png)


